2-Buten-1-ol, 4-ethoxy- 2-Buten-1-ol, 4-ethoxy-
Brand Name: Vulcanchem
CAS No.: 123093-78-7
VCID: VC20900231
InChI: InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h3-4,7H,2,5-6H2,1H3
SMILES: CCOCC=CCO
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

2-Buten-1-ol, 4-ethoxy-

CAS No.: 123093-78-7

Cat. No.: VC20900231

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

2-Buten-1-ol, 4-ethoxy- - 123093-78-7

Specification

CAS No. 123093-78-7
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 4-ethoxybut-2-en-1-ol
Standard InChI InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h3-4,7H,2,5-6H2,1H3
Standard InChI Key FEUWIOKZZIUKKQ-UHFFFAOYSA-N
SMILES CCOCC=CCO
Canonical SMILES CCOCC=CCO

Introduction

Chemical Identity and Structural Characteristics

Basic Information

2-Buten-1-ol, 4-ethoxy- (also referred to as 4-ethoxybut-2-en-1-ol by IUPAC naming conventions) is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. It is uniquely identified by its CAS Registry Number 123093-78-7. The compound features a characteristic structure containing both an alcohol group and an ether functionality.

Structural Representation

The molecular structure of 4-ethoxy-2-buten-1-ol can be represented using various chemical notation systems. Its standard InChI (International Chemical Identifier) is InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h3-4,7H,2,5-6H2,1H3, with the corresponding InChIKey being FEUWIOKZZIUKKQ-UHFFFAOYSA-N. In SMILES notation, the compound is represented as CCOCC=CCO. These notations provide unique, computer-readable representations of the molecule's structure.

Comparative Table of Chemical Identifiers

The following table summarizes the key identifiers associated with 2-Buten-1-ol, 4-ethoxy-:

Identifier TypeValue
Common Name2-Buten-1-ol, 4-ethoxy-
IUPAC Name4-ethoxybut-2-en-1-ol
CAS Registry Number123093-78-7
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol
Standard InChIInChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h3-4,7H,2,5-6H2,1H3
Standard InChIKeyFEUWIOKZZIUKKQ-UHFFFAOYSA-N
SMILESCCOCC=CCO
PubChem Compound ID2735041

This comprehensive set of identifiers enables precise communication about the compound across various chemical databases and research contexts.

Structural Features and Physical Properties

Functional Groups Analysis

The structural architecture of 4-ethoxy-2-buten-1-ol reveals several key functional elements that influence its reactivity and properties. The molecule contains:

  • A primary alcohol group (-OH) at position 1

  • A carbon-carbon double bond between positions 2 and 3

  • An ethoxy group (-OCH₂CH₃) at position 4

This combination of functional groups creates a molecule with multiple reactive sites. The primary alcohol group provides hydroxyl functionality, while the carbon-carbon double bond introduces unsaturation into the molecule. The ethoxy group adds ether-like properties to the compound.

Comparative Structural Analysis

When examining related compounds, 4-ethoxy-2-buten-1-ol shares structural similarities with other unsaturated alcohols like trans-2-buten-1-ol (CAS: 504-61-0), but differs in the presence of the ethoxy group at position 4. This structural difference leads to distinct chemical properties and reactivity patterns compared to simple unsaturated alcohols .

Similarly, while 4-ethoxy-2-butanone (CAS: 60044-74-8) shares the ethoxy group at position 4, it contains a ketone functionality rather than an alcohol group and lacks the carbon-carbon double bond, resulting in significantly different chemical behavior .

Chemical Reactivity

Reaction Centers

The reactivity of 4-ethoxy-2-buten-1-ol is primarily determined by its three main functional groups:

  • The primary alcohol group can participate in typical alcohol reactions, including oxidation, esterification, and substitution reactions.

  • The carbon-carbon double bond is susceptible to addition reactions such as hydrogenation, halogenation, and epoxidation.

  • The ethoxy group can undergo cleavage under acidic conditions or participate in coordination with Lewis acids.

This multi-functional nature makes 4-ethoxy-2-buten-1-ol a versatile compound for various synthetic applications in organic chemistry.

Comparative Reactivity

The presence of the ethoxy group distinguishes 4-ethoxy-2-buten-1-ol from other 2-buten-1-ol derivatives. For instance, trans-4-chloro-2-buten-1-ol (CAS: 1775-39-9) contains a chlorine atom that introduces stronger electrophilic character compared to the ethoxy group in 4-ethoxy-2-buten-1-ol. This structural difference results in distinct reactivity patterns, particularly in nucleophilic substitution reactions .

Applications and Research Significance

Synthetic Utility

4-Ethoxy-2-buten-1-ol serves as a valuable synthetic intermediate in organic chemistry. Its multifunctional structure makes it useful for:

  • Construction of more complex molecular frameworks

  • Preparation of specialty ethers, esters, and other derivatives

  • Serving as a building block in the synthesis of bioactive compounds

The presence of both hydroxyl functionality and a carbon-carbon double bond allows for selective modifications of the molecule, enhancing its utility in multistep syntheses.

Research Context

The compound holds significant value in research contexts, particularly for studies involving:

  • Structure-activity relationships in organic synthesis

  • Development of new synthetic methodologies

  • Exploration of selective transformations of multifunctional substrates

Its research applications are based on the distinctive combination of functional groups that allow for various chemical transformations under controlled conditions.

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 4-ethoxy-2-buten-1-ol is limited in the available research, we can extrapolate from related compounds. The molecule would be expected to show characteristic infrared absorption bands for:

  • O-H stretching (3200-3600 cm⁻¹)

  • C=C stretching (1620-1680 cm⁻¹)

  • C-O stretching (1050-1150 cm⁻¹)

In NMR spectroscopy, distinctive signals would be expected for the vinyl protons, the hydroxyl proton, and the ethoxy group methylene and methyl protons.

Chromatographic Analysis

Based on analysis of related compounds like 2-Buten-1-ol, (E)- and other unsaturated alcohols, gas chromatography analysis of 4-ethoxy-2-buten-1-ol would likely employ similar conditions to those used for related compounds. For instance, capillary columns with non-polar stationary phases (like HP-5MS) would be suitable for analysis, with appropriate temperature programming to achieve optimal separation .

Research Limitations and Future Directions

Current Knowledge Gaps

The available scientific literature on 4-ethoxy-2-buten-1-ol appears limited, with gaps in comprehensive characterization of:

  • Detailed spectroscopic properties

  • Reaction kinetics and thermodynamics

  • Full toxicological profile

  • Optimal synthetic routes

These knowledge gaps present opportunities for further research to better understand the compound's properties and applications.

Future Research Opportunities

Further investigations of 4-ethoxy-2-buten-1-ol could focus on:

  • Development of efficient and selective synthetic routes

  • Exploration of its potential as a building block for more complex molecules

  • Detailed mechanistic studies of its reactions

  • Investigation of potential applications in materials science or pharmaceutical synthesis

Such research would enhance understanding of this compound and potentially expand its utility in various chemical applications.

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